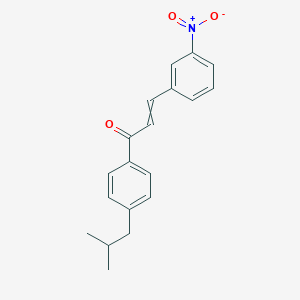

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Historical Development of Chalcone Research

Chalcone chemistry emerged in the late 19th century with the isolation of benzalacetophenone. The Claisen-Schmidt condensation, developed in 1881, became the cornerstone for synthesizing chalcones via base-catalyzed aldol condensation of aldehydes and ketones. Advances in green chemistry, such as solvent-free microwave-assisted synthesis, and catalytic methods using clay minerals or DIMCARB, have optimized yields and reduced environmental impact.

The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exemplifies modern synthetic achievements. Its synthesis typically involves coupling 4-isobutylacetophenone with 3-nitrobenzaldehyde under alkaline conditions, achieving yields exceeding 70%.

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKXLIVUBCYENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383669 | |

| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-30-8 | |

| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Reaction Conditions

Typical conditions involve ethanolic potassium hydroxide (40% w/v) at reflux (78°C) for 6–24 hours. A study comparing nitro-substituted chalcones reported 84% yields for analogous compounds under conventional heating.

Table 1: Conventional Synthesis Parameters

| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Isobutylacetophenone | KOH (40% w/v) | Ethanol | Reflux | 24 | 84 |

| 3-Nitrobenzaldehyde | NaOH (10%) | Methanol | 60°C | 18 | 78 |

The nitro group at the meta position marginally deactivates the aldehyde, necessitating prolonged reaction times compared to non-nitro derivatives.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics by promoting cavitation, which accelerates enolate formation and improves mixing. A protocol for triazolic chalcones demonstrated 90% yields in 10 minutes using 50/60 Hz ultrasound.

Optimized Ultrasound Protocol

-

Reactants : 4-Isobutylacetophenone (1 equiv), 3-nitrobenzaldehyde (1 equiv)

-

Base : KOH (40% w/v)

-

Solvent : Ethanol

-

Ultrasound Frequency : 50/60 Hz

Table 2: Ultrasound vs. Conventional Methods

Ultrasound reduces energy consumption by 62.5% while improving yields, making it preferable for scalable synthesis.

Microwave-Assisted Synthesis

Microwave irradiation offers rapid heating but shows variable efficacy for nitro-substituted chalcones. A study on 4-methoxychalcone derivatives reported 53% yields under microwave conditions versus 84% conventionally, attributed to uneven thermal distribution destabilizing nitro groups.

Key Limitations

-

Thermal Degradation : Nitro groups may undergo partial reduction at elevated temperatures.

-

Solvent Constraints : Ethanol’s low boiling point limits microwave efficiency, necessitating high-pressure vessels.

Influence of Nitro Substituents on Reaction Efficiency

The meta-nitro group in 3-nitrobenzaldehyde exerts electronic and steric effects:

-

Electronic Effects : The -NO₂ group withdraws electrons via resonance, reducing aldehyde reactivity.

-

Steric Effects : Meta substitution minimizes steric hindrance compared to ortho derivatives, preserving reaction rates.

Table 3: Substituent Effects on Chalcone Yields

Catalytic and Solvent Innovations

Recent advances explore heterogeneous catalysts and green solvents:

Heterogeneous Catalysts

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₉H₁₉NO₃

- Molecular Weight : 309.36 g/mol

- Boiling Point : Approximately 466.3 °C (predicted)

- Density : Approximately 1.154 g/cm³ (predicted)

Risk and Safety Information

The compound is classified as an irritant, with specific hazard statements indicating the need for protective measures during handling.

| Hazard Symbol | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Warning | H317-H319 |

Pharmaceutical Applications

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities. For instance, derivatives of chalcones (which include this compound) have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of chalcone derivatives. The findings suggested that certain substitutions on the phenyl rings can enhance cytotoxicity against cancer cells, indicating that this compound may also possess similar properties due to its structural characteristics .

Material Science

The compound's unique structural features make it a candidate for use in developing new materials, particularly in organic electronics and photonic devices. Its ability to absorb light and convert it into electrical energy could be harnessed in solar cell technology.

Case Study: Organic Photovoltaics

Research conducted on various chalcone derivatives has shown their potential as light-harvesting materials in organic photovoltaics. The incorporation of this compound into polymer matrices has been investigated for improving the efficiency of solar cells .

Organic Synthesis

In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, including Michael additions and aldol condensations.

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Michael Addition | Base-catalyzed | 85 | Effective with various nucleophiles |

| Aldol Condensation | Acidic conditions | 78 | Produces β-hydroxy ketones |

Mechanism of Action

The mechanism of action of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Benzimidazole-Based Analogs

- 1-(1H-Benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one (C₁₆H₁₁N₃O₃): Replaces the isobutylphenyl group with a benzimidazole ring. Crystal Structure: Monoclinic (P12₁/c1) with a near-planar geometry (dihedral angles: 2.66° and 1.16° between benzimidazole and nitrobenzene rings). Hydrogen-bonded supramolecular networks stabilize the structure via C14-H14···O3 interactions .

Thiophene- and Halogen-Substituted Chalcones

- (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone: Features a thiophene ring instead of isobutylphenyl. Properties: Strong π-conjugation due to the thiophene’s electron-rich nature, enhancing NLO activity . Comparison: Thiophene derivatives generally exhibit higher polarizability than phenyl groups, making them superior for NLO applications.

Hydroxy- and Methoxy-Substituted Derivatives

- (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Synthesized via Claisen-Schmidt condensation using 2-hydroxy-4,6-dimethoxyacetophenone and 3-nitrobenzaldehyde .

Positional Isomerism of Nitro Group

- (E)-1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one vs. 4-Nitro Derivatives :

- Meta-nitro substitution (as in the target compound) induces greater intramolecular charge transfer (ICT) than para-nitro analogs, as evidenced by redshifted UV-Vis spectra .

- Example: (2E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one shows distinct ¹H NMR shifts (e.g., para-nitrobenzene protons at 8.17 ppm vs. meta-nitro at 8.11 ppm) .

Data Tables

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Biological Activity

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 175205-30-8, exhibits potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This article aims to review the biological activity of this compound based on various studies and findings.

The molecular formula of this compound is C19H19NO3, with a molecular weight of 309.36 g/mol. The compound is characterized by its chalcone structure, which is known for its significant biological activities.

Anticancer Activity

Several studies have demonstrated the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For example:

- Study on HeLa Cells : In vitro studies showed that the compound significantly inhibited the proliferation of HeLa cervical cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis .

- Cytotoxicity Assays : In a comparative study, this compound exhibited higher cytotoxicity against cancer cells than several standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. The biological activity of this compound against various pathogens has been evaluated:

- Bacterial Inhibition : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it showed higher efficacy against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

- Fungal Activity : Additionally, antifungal activity was observed against Candida species, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

The anti-inflammatory effects of chalcones have been extensively studied. Research findings suggest that this compound can modulate inflammatory pathways:

- Inhibition of Pro-inflammatory Cytokines : Studies indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, thereby exerting anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group at the para position enhances its electron-withdrawing capacity, which is crucial for its interaction with biological targets. Furthermore, the isobutyl group contributes to lipophilicity, facilitating membrane permeability.

Case Studies

A few notable case studies highlight the efficacy of this compound:

- HeLa Cell Study : A study conducted on HeLa cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for conventional chemotherapeutics .

- Animal Model Testing : In vivo studies using animal models demonstrated that administration of this compound resulted in reduced tumor growth rates and improved survival rates compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 4-isobutylacetophenone) reacts with an aldehyde (e.g., 3-nitrobenzaldehyde) in a basic medium (e.g., aqueous NaOH or ethanol with catalytic thionyl chloride) at room temperature. Yield optimization requires controlling stoichiometry, reaction time (typically 6–24 hours), and purification via recrystallization using ethanol or methanol . Purity is confirmed by TLC and melting point analysis.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this chalcone derivative?

- Spectroscopy : Use and -APT NMR to confirm the α,β-unsaturated ketone structure (δ ~7.5–8.5 ppm for enone protons). FT-IR identifies the carbonyl stretch (~1650 cm) and nitro group (~1520 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves molecular geometry and intermolecular interactions. For example, the 3-nitrophenyl group often induces planar distortion due to resonance effects .

Q. How do substituents (e.g., nitro, isobutyl) influence the compound’s photophysical properties?

The nitro group enhances intramolecular charge transfer (ICT), red-shifting UV-Vis absorption (e.g., λmax ~350–400 nm). The isobutyl group increases hydrophobicity, affecting solubility in polar solvents. These properties are quantified via UV-Vis spectroscopy and computational methods like TD-DFT .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound, and how do they align with experimental data?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like trypanothione reductase (for antiparasitic activity) or 5-HT receptors (for anxiolytic effects). MD simulations (GROMACS) assess stability of ligand-receptor complexes. For example, the nitro group may form hydrogen bonds with catalytic residues, while the isobutyl group stabilizes hydrophobic pockets .

Q. How can crystallographic data resolve contradictions in reported molecular geometries or polymorphism?

Discrepancies in bond lengths or angles (e.g., C=O vs. C–C enone distances) arise from packing effects or solvent inclusion. High-resolution SCXRD (using SHELX programs) and Hirshfeld surface analysis differentiate polymorphs. For instance, shows planar deviations due to nitro-phenyl conjugation, which can be compared with DFT-optimized geometries .

Q. What mechanistic insights explain the compound’s pharmacological activity in vitro, and how can selectivity be improved?

In vitro assays (e.g., Leishmania amastigote inhibition) suggest mitochondrial membrane disruption or reactive oxygen species (ROS) generation. Selectivity is enhanced by modifying substituents: replacing 3-nitro with 4-fluoro reduces cytotoxicity while retaining efficacy. Dose-response curves (IC) and SAR studies guide optimization .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal degradation via hydrolysis of the enone moiety. Storage in anhydrous DMSO at –20°C minimizes decomposition. Degradation products are identified via LC-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.